Diisopropylamine salicylate

Description

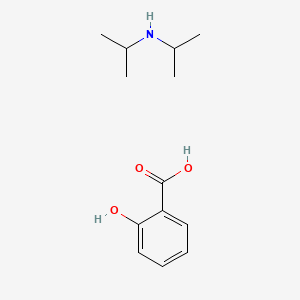

Diisopropylamine salicylate is a salicylate derivative, likely formed by the combination of diisopropylamine (a secondary amine) and salicylic acid. Salicylates are widely studied for their pharmacological, antimicrobial, and industrial applications, with variations in their alkyl/aryl substituents significantly influencing their properties .

Properties

CAS No. |

36364-50-8 |

|---|---|

Molecular Formula |

C13H21NO3 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

2-hydroxybenzoic acid;N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C7H6O3.C6H15N/c8-6-4-2-1-3-5(6)7(9)10;1-5(2)7-6(3)4/h1-4,8H,(H,9,10);5-7H,1-4H3 |

InChI Key |

OECDAHNURZSJPX-UHFFFAOYSA-N |

SMILES |

CC(C)NC(C)C.C1=CC=C(C(=C1)C(=O)O)O |

Canonical SMILES |

CC(C)NC(C)C.C1=CC=C(C(=C1)C(=O)O)O |

Other CAS No. |

36364-50-8 |

Synonyms |

diisopropylamine salicylate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Salicylate Derivatives

The following analysis compares diisopropylamine salicylate (by extrapolation) with methyl salicylate, propyl salicylate, isoamyl salicylate, and benzyl-substituted derivatives, focusing on physicochemical properties, biological activity, and functional applications.

Physicochemical Properties

Volatility and Purity: Methyl salicylate, a widely used compound, exhibits high purity (>98%) in commercial and synthetic forms. Minor impurities include ethyl salicylate (0.31%) and dimethyl sulfate (0.02%) . This compound, if an ester, may exhibit lower volatility due to its bulkier isopropyl groups compared to methyl or ethyl substituents.

Structural Influence :

- Branching : Isoamyl salicylate (isopentyl-substituted) demonstrates higher lipophilicity than linear-chain derivatives like propyl salicylate, enhancing membrane permeability in biological systems .

- Salt vs. Ester : Sodium salicylate (a salt) and methyl salicylate (an ester) differ in solubility and bioavailability, with esters generally being more volatile and oils more suited for topical applications .

Table 1. Leishmanicidal Activity and Cytotoxicity of Salicylate Derivatives

| Compound | EC50 (µM)* | LC50 (µM)** | Selectivity Index (LC50/EC50) |

|---|---|---|---|

| Methyl salicylate | 137.23 | 82.55 | 0.60 |

| Propyl salicylate | 213.15 | 76.24 | 0.36 |

| Isoamyl salicylate | 65.58 | 75.96 | 1.16 |

| 4-Methylbenzyl salicylate | 16.88 | 54.36 | 3.22 |

| 4-Isopropylbenzyl salicylate | 25.75 | 78.87 | 3.06 |

EC50: Effective concentration for 50% parasite inhibition.

*LC50: Lethal concentration for 50% macrophage cytotoxicity.

Source:

Key Findings :

- Substituent Effects : Para-substituents (e.g., methyl, isopropyl, methoxy) on the benzyl group enhance leishmanicidal potency but increase cytotoxicity. For example, 4-methylbenzyl salicylate (EC50 = 16.88 µM) is 8-fold more potent than methyl salicylate .

- Cytotoxicity Trade-off : Higher potency often correlates with reduced selectivity. Isoamyl salicylate, despite moderate EC50 (65.58 µM), has a better selectivity index (1.16) than methyl or propyl derivatives .

Q & A

Q. What are the primary synthetic routes for diisopropylamine salicylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of salicylic acid with diisopropylamine. Key factors include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods affect reaction efficiency and byproduct formation.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification.

- Temperature control : Excessive heat can degrade salicylate esters, reducing yield . Methodological Tip: Optimize using response surface methodology (RSM) or D-optimal experimental design to balance variables like pH and molar ratios .

Q. Which analytical techniques are most robust for quantifying this compound in complex matrices?

- HPLC-UV : Effective for purity assessment, with C18 columns and mobile phases (e.g., methanol:water 70:30) resolving salicylate derivatives. Validate with spike-and-recovery tests (target recovery: 95–105%) .

- Spectrophotometry : Useful for rapid screening; salicylates absorb at 296–310 nm but require interference correction (e.g., using derivative spectroscopy) .

- LC-MS/MS : Critical for trace analysis in biological samples, leveraging MRM transitions (e.g., m/z 195→93 for salicylate) .

Q. How does the molecular structure of this compound influence its physicochemical stability?

The ester linkage and aromatic hydroxyl group govern stability:

- Hydrolysis susceptibility : The ester bond hydrolyzes under alkaline conditions (pH >8), forming salicylic acid and diisopropylamine.

- Photodegradation : The salicylate moiety absorbs UV light, necessitating light-protected storage . Experimental Design: Accelerated stability studies (40°C/75% RH) paired with Arrhenius modeling predict shelf-life .

Advanced Research Questions

Q. What metabolic pathways interact with this compound, and how can in vitro models elucidate its biotransformation?

- Hepatic metabolism : Cytochrome P450 isoforms (e.g., CYP2E1) may oxidize the diisopropylamine group. Use human liver microsomes + NADPH to identify metabolites .

- Microbial degradation : Soil/water microbiota (e.g., Pseudomonas spp.) metabolize salicylates via the nah operon. Study using synthetic microbial communities (SMCs) under varying substrate toxicity . Data Interpretation: Pair metagenomics (16S rRNA sequencing) with OPLS-DA to link microbial taxa to degradation efficiency .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

- Matrix effects : Plasma proteins or cellular debris alter compound bioavailability. Standardize assays using serum-free media or dialysis .

- Dose-response variability : Nonlinear kinetics at high concentrations (e.g., >1 mM) may mask true effects. Use Hill equation modeling to assess cooperativity . Case Study: Reanalyze conflicting datasets via meta-regression, adjusting for covariates like pH or incubation time .

Q. What computational tools predict the pharmacokinetic behavior of this compound?

- ADMET Prediction : Tools like SwissADME estimate LogP (2.1), solubility (-3.2 LogS), and BBB permeability. Validate with in vivo PK studies in rodent models .

- Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1AO6) to quantify binding affinity and residence time .

Guidance for Experimental Reproducibility

- Synthesis : Report exact molar ratios, solvent grades, and purification steps (e.g., recrystallization solvent volume) .

- Bioassays : Include positive/negative controls (e.g., aspirin for anti-inflammatory comparisons) and pre-register protocols to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.